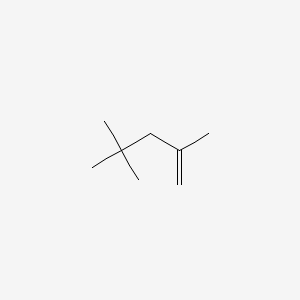

2,4,4-Trimethyl-1-pentene

Description

Properties

CAS No. |

25167-70-8 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |

InChI Key |

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |

SMILES |

CC(=C)CC(C)(C)C |

Canonical SMILES |

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |

boiling_point |

214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |

Color/Form |

Colorless liquid |

density |

0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |

flash_point |

35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |

melting_point |

-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |

Other CAS No. |

107-39-1 25167-70-8 107-40-4 |

physical_description |

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |

Pictograms |

Flammable; Environmental Hazard |

solubility |

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |

Synonyms |

diisobutylene |

vapor_density |

3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |

vapor_pressure |

82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-1-pentene: Mechanism and Methodology

This guide provides a comprehensive technical overview of the synthesis of 2,4,4-trimethyl-1-pentene, a key intermediate in the production of high-octane gasoline additives and a versatile building block in organic synthesis.[1][2][3] Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the core reaction mechanisms, explores various catalytic systems, and presents a detailed experimental protocol. Our focus is on elucidating the causal relationships between reaction parameters and outcomes, thereby providing a robust framework for practical application and process optimization.

Introduction: The Significance of Diisobutylene

2,4,4-Trimethyl-1-pentene, a primary isomer of diisobutylene (DIB), is a branched C8 olefin of significant industrial importance.[4] Its principal application lies in its hydrogenation to produce isooctane (2,2,4-trimethylpentane), the compound that defines the 100-point of the octane rating scale for gasoline.[5] The demand for clean-burning, high-performance fuels has sustained interest in optimizing DIB synthesis. Beyond its role as a fuel additive, it serves as a precursor in the manufacture of various chemicals, including plasticizers, antioxidants, and surfactants.[1][2]

The most prevalent and economically viable route to 2,4,4-trimethyl-1-pentene is the acid-catalyzed dimerization of isobutylene. This process can be tailored using various starting materials that serve as in-situ sources of isobutylene, such as tert-butanol or isobutanol, and a range of acid catalysts.[6]

The Core Mechanism: Acid-Catalyzed Dimerization

The dimerization of isobutylene is a classic example of an electrophilic addition reaction proceeding via a carbocation intermediate. The reaction can be initiated by both Brønsted and Lewis acids, though solid Brønsted acid catalysts are common in industrial applications to mitigate environmental and corrosion issues associated with strong liquid acids like H₂SO₄.[7][8][9]

The mechanism unfolds in three primary stages:

-

Initiation: Carbocation Formation: A proton (H⁺) from the acid catalyst attacks the π-bond of an isobutylene molecule, leading to the formation of the highly stable tertiary butyl (t-butyl) carbocation. This step is kinetically favorable due to the stability of the resulting carbocation.[9]

-

Propagation: Electrophilic Attack: The electrophilic t-butyl carbocation then attacks the π-bond of a second isobutylene molecule. This forms a new carbon-carbon bond and results in a C₈ carbocation.

-

Termination: Deprotonation and Product Formation: The C₈ carbocation intermediate eliminates a proton to regenerate the acid catalyst and form the final alkene products. Deprotonation can occur from two different positions, leading to the formation of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The product distribution is influenced by reaction conditions and catalyst properties, though an industrial mixture typically contains about 76% 2,4,4-trimethyl-1-pentene and 20% 2,4,4-trimethyl-2-pentene.[6]

The mechanistic pathway is visualized in the diagram below.

Caption: Acid-catalyzed dimerization mechanism of isobutylene.

Catalyst Systems: A Comparative Overview

The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and environmental impact.

-

Homogeneous Catalysts (Sulfuric Acid): Concentrated sulfuric acid is a highly effective catalyst for this reaction.[6] It offers high conversion rates and is relatively inexpensive. However, its use presents significant challenges, including reactor corrosion, difficulties in separating the catalyst from the product stream, and the generation of acidic waste, which requires neutralization and disposal.[9]

-

Heterogeneous Catalysts (Solid Acids): To overcome the drawbacks of liquid acids, solid acid catalysts have been extensively developed and are widely used in industrial processes.[8]

-

Ion-Exchange Resins: Sulfonic acid-functionalized polystyrene-divinylbenzene resins (e.g., Amberlyst-15, Purolite CT275) are highly effective.[10] They provide high acidity and can be easily separated from the reaction mixture by filtration, allowing for reuse and continuous-flow reactor designs. The presence of water can hinder the reaction, and resins often require drying prior to use.[10]

-

Zeolites: These microporous aluminosilicate minerals (e.g., USY, ZSM-5) are promising catalysts due to their high stability, shape selectivity, and ease of regeneration.[11] Their well-defined pore structures can influence product selectivity by controlling the diffusion of reactants and products.

-

Experimental Protocol: Synthesis from tert-Butanol

This section provides a representative laboratory-scale protocol for the synthesis of 2,4,4-trimethyl-1-pentene using tert-butanol as the starting material and sulfuric acid as the catalyst. This method leverages the in-situ dehydration of tert-butanol to isobutylene.[6]

A. Reagents and Equipment

-

Reagents: tert-Butanol, Sulfuric Acid (80-85% w/w), Sodium Carbonate solution (5% w/v), Anhydrous Magnesium Sulfate, Deionized Water.

-

Equipment: 500 mL closed, pressure-resistant reactor with a magnetic stirrer and heating mantle, separatory funnel, distillation apparatus, standard laboratory glassware.

B. Step-by-Step Methodology

-

Reactor Charging: In a 500 mL pressure-resistant reactor, add 150g of 85% (w/w) sulfuric acid. While stirring, slowly add 200g of tert-butanol.

-

Reaction: Seal the reactor securely. Heat the mixture to 90 °C while maintaining vigorous stirring. The reaction is exothermic, so careful temperature control is necessary.

-

Reaction Time: Maintain the reaction at 90 °C for 4 hours.[6]

-

Cooling and Phase Separation: After 4 hours, stop heating and allow the reactor to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Two distinct layers will form: an upper organic layer (product) and a lower aqueous acid layer.

-

Washing: Carefully separate and collect the upper organic layer. Wash the organic layer sequentially with deionized water and then with a 5% sodium carbonate solution to neutralize any residual acid.

-

Drying: Dry the washed organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 101-102 °C.[1][12]

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for the synthesis of 2,4,4-trimethyl-1-pentene.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various reported synthesis protocols, highlighting the influence of different starting materials and catalysts on yield and purity.

| Starting Material | Catalyst | Molar Ratio (Alcohol:Acid) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| tert-Butanol | 85% H₂SO₄ | 1 : 0.5 | 90 | 4 | ~95 | >95 | [6] |

| Isobutanol | 85% H₂SO₄ | 1 : 0.5 | 90 | 4 | ~95 | >95 | [6] |

| tert-Butanol | 80% H₂SO₄ | 1 : 0.5 | 95 | 4 | 94 | >95 | [6] |

| Isobutylene | Sulfonic Acid Resin | N/A | 60-150 | N/A | High | N/A | [10] |

| Isobutylene | Co/BETA Zeolite | N/A | 60 | N/A | ~52 (C₈) | ~70 (C₈) | [7][8] |

Conclusion

The synthesis of 2,4,4-trimethyl-1-pentene via acid-catalyzed dimerization is a robust and well-established process central to the production of high-value chemicals and fuel components. While traditional homogeneous catalysis with sulfuric acid offers high yields, modern industrial practice increasingly favors heterogeneous solid acid catalysts, such as ion-exchange resins and zeolites, which provide significant operational and environmental advantages. Understanding the underlying carbocation mechanism is paramount for researchers and professionals aiming to optimize reaction conditions, control isomer distribution, and improve catalyst longevity and performance. The protocol detailed herein serves as a reliable foundation for laboratory-scale synthesis, adaptable to various catalytic systems and research objectives.

References

- Preparation method of 2,4,4-trimethyl-1-pentene.

-

Mechanism of isobutene dimerization on (a) Brönsted acid and (b) Lewis acid centers. ResearchGate. [Link]

-

Dimerisation of Isobutene on Acidic Ion-Exchange Resins. ResearchGate. [Link]

- Diisobutylene process.

-

Synthesis of piperylene-diisobutylene copolymers with ionic liquid as catalyst. [Link]

- Diisobutylene process.

-

Tandem Oligomerization-Hydrogenation Using Brønsted Acidic Iridium Hydride Catalysts. [Link]

-

Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. [Link]

-

Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. MDPI. [Link]

-

2,4,4-Trimethyl-1-pentene. SIELC Technologies. [Link]

-

anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure. [Link]

-

4-PENTEN-1-OL. Organic Syntheses Procedure. [Link]

-

2,4,4-Trimethyl-1-pentene. PubChem. [Link]

-

1-Pentene, 2,4,4-trimethyl-. NIST WebBook. [Link]

Sources

- 1. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]

- 3. 2,4,4-Trimethyl-1-pentene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 5. Tandem Oligomerization-Hydrogenation Using Brønsted Acidic Iridium Hydride Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. US7414164B2 - Diisobutylene process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,4-TRIMETHYL-1-PENTENE | 107-39-1 [chemicalbook.com]

computational chemistry of 2,4,4-trimethyl-1-pentene reaction pathways

An In-depth Technical Guide to the Computational Chemistry of 2,4,4-Trimethyl-1-Pentene Reaction Pathways

Foreword: From Industrial Feedstock to In Silico Analysis

2,4,4-Trimethyl-1-pentene, a prominent isomer of diisobutylene, stands as a molecule of significant industrial importance.[1][2][3][4] It is a key component in gasoline formulations and is explored as a potential biofuel, making it a representative olefin in the development of surrogate fuel models.[1][5] Understanding its chemical transformations—from combustion and atmospheric degradation to industrial synthesis—is paramount. While experimental methods provide invaluable macroscopic data, they often struggle to capture the fleeting, high-energy intermediates and transition states that dictate reaction outcomes. Computational chemistry provides a powerful lens to peer into these transient moments, offering a detailed, atomistic narrative of reaction mechanisms.[6][7][8] This guide synthesizes field-proven computational methodologies to provide a comprehensive exploration of the primary reaction pathways of 2,4,4-trimethyl-1-pentene, designed for researchers and professionals seeking to leverage computational tools in their work.

Pillar 1: The Computational Chemist's Toolkit: Foundational Principles

The prediction and elucidation of chemical reaction mechanisms through computation hinge on mapping the potential energy surface (PES), the complex landscape that governs a molecule's transformations.[6][7] Several theoretical tools are indispensable for this task.

-

Density Functional Theory (DFT): As the workhorse of modern computational chemistry, DFT offers a robust balance of computational efficiency and accuracy.[9] The choice of the functional (e.g., B3LYP, M06-2X) is critical and must be validated for the specific reaction class under investigation, as it dictates the accuracy of the computed energies.[10][11][12][13]

-

High-Level Ab Initio Methods: For reactions where electron correlation is critical, methods like Coupled Cluster theory (e.g., CCSD(T)) serve as the gold standard, providing benchmark-quality energies, albeit at a significantly higher computational cost.[14][15] They are often used to validate the accuracy of more efficient DFT methods.

-

Transition State Theory (TST): This theory provides the bridge between the computed potential energy surface and macroscopic reaction kinetics. By identifying the energy of the transition state—the highest point on the minimum energy path—TST allows for the calculation of reaction rate constants.[6][14][15]

-

Intrinsic Reaction Coordinate (IRC): An IRC calculation is a self-validating step that follows the reaction path downhill from a transition state structure.[6][7] This confirms that the identified transition state indeed connects the intended reactants and products, ensuring the integrity of the proposed mechanism.

Pillar 2: Elucidating the Core Reaction Pathways

We will now apply these computational principles to dissect the primary reaction pathways of 2,4,4-trimethyl-1-pentene. Each section will detail the significance of the pathway, the computational strategy, key quantitative findings, a visualization of the mechanism, and a reproducible protocol.

Pathway A: Radical-Initiated Reactions (Combustion & Atmospheric Chemistry)

Expertise & Experience: The reactions of 2,4,4-trimethyl-1-pentene with radicals such as atomic hydrogen (H) and ground-state oxygen (O(³P)) are fundamental to understanding its behavior under combustion conditions and in atmospheric chemistry.[1][5][14] These reactions proceed via two competitive channels: abstraction of a hydrogen atom from the molecule or addition of the radical to the double bond.

Trustworthiness: A theoretical study by Yin et al. provides a robust computational framework for this system.[14] They employed high-level DLPNO–CCSD(T) and M06-2X methods to map the potential energy surface and utilized Transition State Theory (TST) to compute temperature-dependent rate constants.[14] The results indicate that allylic H-abstraction channels are dominant due to lower energy barriers, while radical addition to the terminal carbon of the double bond is the favored addition pathway.[14]

Quantitative Data Summary

| Reaction Channel | Description | Calculated Barrier Height (kcal/mol) |

| H-Abstraction | Allylic H (C3) | Lower barrier, dominates at high T |

| Vinylic H (C1) | Higher barrier | |

| Alkylic H (C5) | Higher barrier | |

| H-Addition | Terminal Carbon (C1) | Lower barrier, dominates at low T |

| Central Carbon (C2) | Higher barrier |

Note: Specific barrier heights are detailed in the source literature and depend on the level of theory.

Logical Relationship: H-Atom Reaction Branching

Caption: Branching pathways for H-atom reaction with 2,4,4-trimethyl-1-pentene.

Experimental Protocol: Rate Constant Calculation

-

Reactant Optimization: Perform geometry optimizations and frequency calculations for 2,4,4-trimethyl-1-pentene and the radical (e.g., H atom) using a validated DFT functional (e.g., M06-2X) with a suitable basis set (e.g., 6-311G(d,p)).

-

Transition State (TS) Search: For each potential pathway (e.g., abstraction from the allylic position, addition to the terminal carbon), locate the transition state structure using methods like QST2/3 or an eigenvector-following algorithm.

-

TS Validation: Confirm the TS is a first-order saddle point by performing a frequency calculation. The structure must have exactly one imaginary frequency corresponding to the reaction coordinate.

-

IRC Calculation: Run an Intrinsic Reaction Coordinate calculation from the TS to verify that it connects the reactant and product states.[6][7]

-

High-Level Energy Correction: Perform single-point energy calculations on the optimized geometries (reactants, TS, products) using a high-level method (e.g., DLPNO-CCSD(T)/cc-pVTZ) to obtain more accurate electronic energies.[14]

-

Rate Constant Calculation: Use the energies and vibrational frequencies within the framework of Transition State Theory to calculate the temperature-dependent rate constant, incorporating tunneling corrections (e.g., SCT, ZCT) where necessary.[14]

Pathway B: Ozonolysis (Atmospheric Degradation)

Expertise & Experience: The reaction of alkenes with ozone is a critical atmospheric process that contributes to the formation of pollutants and secondary organic aerosols.[16][17][18] The mechanism, first proposed by Criegee, involves a multi-step pathway that is highly amenable to computational investigation.[19]

Trustworthiness: The ozonolysis mechanism proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (POZ).[20] This is followed by a rapid cycloreversion to a carbonyl compound and a carbonyl oxide, known as a Criegee Intermediate (CI). These intermediates can then recombine to form a more stable secondary ozonide (SOZ).[18][20] For 2,4,4-trimethyl-1-pentene, this cleavage results in formaldehyde and 3,3-dimethyl-2-butanone, along with their corresponding CIs.

Quantitative Data Summary

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2,4,4-trimethyl-1-pentene + O₃ | 0.0 (Reference) |

| TS (POZ Formation) | Transition state for initial cycloaddition | Computationally Determined |

| Primary Ozonide (POZ) | 1,2,3-Trioxolane intermediate | Computationally Determined |

| TS (POZ Cleavage) | Transition state for cycloreversion | Computationally Determined |

| Products | Formaldehyde + (CH₃)₃C-C(=O)-CH₃ + CIs | Computationally Determined |

Experimental Workflow: Ozonolysis Mechanism

Caption: The Criegee mechanism for alkene ozonolysis.

Experimental Protocol: Modeling Ozonolysis

-

Structure Optimization: Optimize the geometries of the alkene, ozone, the expected POZ, and the final carbonyl and CI products using DFT (e.g., B3LYP/aug-cc-pVTZ).[20]

-

Locate TS1 (POZ Formation): Perform a transition state search for the concerted 1,3-dipolar cycloaddition of ozone to the double bond.

-

Validate TS1: Confirm a single imaginary frequency corresponding to the simultaneous formation of the two new C-O bonds. Run an IRC to connect the reactants to the POZ.

-

Locate TS2 (POZ Cleavage): From the POZ structure, search for the transition state corresponding to the concerted cleavage of the O-O and C-C bonds.

-

Validate TS2: Confirm a single imaginary frequency corresponding to the cycloreversion. Run an IRC to connect the POZ to the carbonyl and CI products.

-

Analyze Energetics: Calculate the relative energies of all stationary points on the PES using a high-level method to determine the reaction barriers and overall thermodynamics.

Pathway C: Epoxidation

Expertise & Experience: Epoxidation, the conversion of an alkene to an epoxide, is a cornerstone of synthetic organic chemistry. The reaction with a peroxy acid (e.g., m-CPBA, peroxyformic acid) proceeds through a well-defined concerted transition state, often called the "butterfly" mechanism.

Trustworthiness: Computational modeling is exceptionally well-suited to study epoxidation. DFT calculations can accurately predict the geometry and energy of the butterfly transition state.[21] Furthermore, for chiral or sterically hindered alkenes, computational methods can effectively predict stereoselectivity by comparing the activation barriers for attack from different faces of the double bond.[21] For 2,4,4-trimethyl-1-pentene, the bulky tert-butyl group does not impose significant facial bias, but the electronic nature of the transition state remains a key area of study.

Quantitative Data Summary

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Alkene + Peroxy Acid | 0.0 (Reference) |

| TS (Epoxidation) | "Butterfly" transition state | ~8-10 (Typical value)[21] |

| Products | Epoxide + Carboxylic Acid | Exothermic |

Logical Relationship: Concerted Epoxidation Mechanism

Caption: The concerted "butterfly" mechanism for peroxy acid epoxidation.

Experimental Protocol: Modeling Epoxidation

-

Reactant Complex: Optimize the geometry of the reactants (alkene and peroxy acid). It is often beneficial to start the TS search from a pre-reactive complex where the molecules are oriented appropriately.

-

TS Search: Locate the butterfly transition state. The reaction coordinate involves the transfer of the oxygen atom to the double bond and the transfer of the proton within the peroxy acid.

-

TS Validation: Perform a frequency calculation to confirm one imaginary frequency. Visualize the displacement vectors to ensure they correspond to the expected bond-forming and bond-breaking processes.

-

IRC Analysis: Compute the IRC path to verify the connection between the reactant complex, the transition state, and the product complex (epoxide and carboxylic acid).

-

Activation Barrier: Calculate the activation energy as the energy difference between the transition state and the separated reactants.

Pathway D: Acid-Catalyzed Reactions (Isomerization & Dimerization)

Expertise & Experience: In the presence of an acid catalyst, 2,4,4-trimethyl-1-pentene can undergo several important transformations, including isomerization to its more substituted (and typically more stable) isomer, 2,4,4-trimethyl-2-pentene. This equilibrium is crucial in processes like etherification for fuel additives.[22]

Trustworthiness: The mechanism involves the protonation of the double bond by the acid to form a carbocation intermediate.[11][13] Computational studies using DFT can effectively model this process. For 2,4,4-trimethyl-1-pentene, protonation at the terminal C1 carbon is highly favored as it generates a stable tertiary carbocation at C2. This intermediate can then be deprotonated at C3 to yield the starting material or at the methyl group on C2 to form the isomer. Interestingly, experimental and equilibrium studies have shown that steric strain from the bulky tert-butyl group in 2,4,4-trimethyl-2-pentene makes the 1-pentene isomer unusually abundant at thermodynamic equilibrium, a counterintuitive result that computation can help explain.[22]

Quantitative Data Summary

| Species | Description | Relative Energy (kcal/mol) |

| 2,4,4-trimethyl-1-pentene | Reactant | +0.84[22] |

| TS (Protonation) | Transition state for carbocation formation | Computationally Determined |

| Carbocation Intermediate | (CH₃)₃C-CH₂-C⁺(CH₃)₂ | Computationally Determined |

| 2,4,4-trimethyl-2-pentene | Isomerized Product | 0.0 (Reference)[22] |

Note: Relative energies are based on experimental enthalpy of reaction, showing the 2-pentene isomer is slightly less stable.

Experimental Workflow: Acid-Catalyzed Isomerization

Caption: Mechanism for the acid-catalyzed isomerization of 2,4,4-trimethyl-1-pentene.

Experimental Protocol: Modeling Carbocation Intermediates

-

Solvation Model: Since these reactions occur in a condensed phase, it is crucial to include a solvent model. An implicit solvation model (e.g., SMD, IEFPCM) is often a good starting point.[10]

-

Reactant and Product Optimization: Optimize the geometries of the starting alkene, the isomer, and the proton source (e.g., H₃O⁺).

-

Intermediate Optimization: Optimize the geometry of the key carbocation intermediate.

-

TS Search: Locate the transition states for the protonation and deprotonation steps. These are often characterized by the partial formation/breaking of a C-H bond.

-

Energy Profile: Construct the full reaction energy profile, including reactants, transition states, the intermediate, and products, to determine the rate-limiting step and the overall thermodynamics. Compare the relative stabilities of the two alkene isomers.

Conclusion: A Deeper Understanding Through Computation

The computational investigation of 2,4,4-trimethyl-1-pentene's reaction pathways provides a rich, atomistic understanding that complements and extends experimental findings.[6][10] Through the application of DFT and high-level ab initio methods, we can dissect competing reaction channels in radical chemistry, trace the intricate multi-step dance of ozonolysis, visualize the concerted transition state of epoxidation, and map the carbocation-mediated landscape of acid catalysis. These theoretical models not only rationalize observed reactivity but also hold predictive power, enabling the in silico design of more efficient catalysts, the development of more accurate combustion models, and a deeper insight into the atmospheric fate of industrial chemicals. As computational resources and methodologies continue to advance, their role in guiding experimental science and engineering will only become more profound.

References

-

Yin, G., Li, X., Ku, J., Gao, Z., & Huang, Z. (2018). Theoretical Study of Abstraction and Addition Reactions of 2,4,4-Trimethyl-1-pentene with H and O(3P) Radical. Energy & Fuels. [Link]

-

Barari, D., et al. (2022). Shock Tube and Flame Speed Measurements of 2,4,4-Trimethyl-1-Pentene: A Co-Optima Biofuel. ASME Digital Collection. [Link]

-

Gaona-Colmán, E., et al. (2017). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. ResearchGate. [Link]

-

Dusyant. (2024). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. AMERICAN Journal of Science on Integration and Human Development. [Link]

-

NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. NIST WebBook. [Link]

-

Barari, D., et al. (2022). Shock tube and flame speed measurements of 2,4,4-trimethyl-1-pentene: A co-optima biofuel. Journal of Energy Resources Technology. [Link]

-

Al-Namil, D. S., & Gmal, A. A. (2015). Theoretical Investigation on the Reaction between OH Radical and 4,4-Dimethyl-1-pentene in the Presence of O2. The Journal of Physical Chemistry A. [Link]

-

da Silva, J. F., et al. (2023). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society. [Link]

-

Cai, L., et al. (2021). A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. Combustion and Flame. [Link]

-

Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research. [Link]

-

Notario, R., et al. (2016). Computational modeling of the epoxidation of alkenes with hydrogen peroxide catalyzed by transition metal-substituted polyoxometalates. ResearchGate. [Link]

-

Newland, M. J., et al. (2022). Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction. Atmospheric Chemistry and Physics. [Link]

-

Rihko-Struckmann, L. K., & Mikkola, J. P. (2007). Reaction Equilibrium in the Isomerization of 2,4,4Trimethyl Pentenes. ResearchGate. [Link]

-

NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. [Link]

-

Dourma, V., et al. (2021). A Combined Experimental and Theoretical Investigation of Oxidation Catalysis by cis-[VIV(O)(Cl/F)(N4)]+ Species Mimicking the Active Center of Metal-Enzymes. PubMed Central. [Link]

-

Kusamoto, T. (2016). Theoretical Calculations in Reaction Mechanism Studies. Journal of the Japan Petroleum Institute. [Link]

-

Basceken, S. (2025). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Progress in Reaction Kinetics and Mechanism. [Link]

-

Roy, K., et al. (2020). Computational Study of the Dissociation Reactions of Secondary Ozonide. Atmosphere. [Link]

-

Koskowich, S. M., et al. (2008). Computational Modeling Of A Stereoselective Epoxidation: Reaction Of Carene With Peroxyformic Acid. Journal of Organic Chemistry. [Link]

-

Steiner, M. M., & Genov, M. (2019). Exploration of Reaction Pathways and Chemical Transformation Networks. Journal of Chemical Information and Modeling. [Link]

-

Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

-

Ryan, E. C., et al. (2023). Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects. Environmental Science: Atmospheres. [Link]

-

PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. PubChem. [Link]

-

University of Regensburg. (n.d.). A Short Story of Epoxidations. University of Regensburg. [Link]

-

García-García, P., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. Beilstein Journal of Organic Chemistry. [Link]

-

García-García, P., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. PubMed Central. [Link]

-

Al-Sehail, F. A., & Shanshal, M. (2007). AB INITIO AND DFT THEORETITCAL STUDY OF THE CONFORMATIONS, ROTATIONAL BARRIERS AND SCALED VIBRATIONS OF 2,2,4-TRIMETHYLS PENTANE. ResearchGate. [Link]

-

Medlin, J. W., & Neurock, M. (Eds.). (2015). Computational Catalysis. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2021). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

-

Pellegrinet, S. C., & Mari, M. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules. [Link]

-

García-García, P., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. Beilstein Journal of Organic Chemistry. [Link]

-

da Costa, R. C. (2022). DFT Study of the Reaction Mechanism of Furfural Hydrogenation with Ru Single-Atom Catalyst. FENIX: Repositório da Universidade de Lisboa. [Link]

Sources

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 4. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 6. grnjournal.us [grnjournal.us]

- 7. s3.smu.edu [s3.smu.edu]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Theoretical Investigation on the Reaction between OH Radical and 4,4-Dimethyl-1-pentene in the Presence of O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acp.copernicus.org [acp.copernicus.org]

- 18. Computational Study of the Dissociation Reactions of Secondary Ozonide [mdpi.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 21. "Computational Modeling Of A Stereoselective Epoxidation: Reaction Of C" by Stephanie Megan Koskowich , '07, Winslow C. Johnson , '07 et al. [works.swarthmore.edu]

- 22. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Stability of the Vinyl Group in 2,4,4-Trimethyl-1-Pentene

This guide provides a comprehensive technical analysis of the vinyl group reactivity in 2,4,4-trimethyl-1-pentene (TM1P), focusing on its unique steric environment and application in cationic polymerization.

Executive Summary

2,4,4-Trimethyl-1-pentene (TM1P) , often referred to as

Structural Analysis & Thermodynamic Stability

The Steric Anomaly

The vinyl group in TM1P is a 1,1-disubstituted alkene (gem-disubstituted). Its structure is defined by a methylene group (

-

TM1P (Terminal): The bulky neopentyl group is directed away from the double bond's plane, minimizing steric strain.

-

TM2P (Internal): The double bond is tri-substituted. The neopentyl group is forced into a planar arrangement with the methyl groups, causing severe steric repulsion (A-strain).

Consequently, the terminal alkene (TM1P) is thermodynamically more stable than the internal alkene (TM2P), a rare exception to general alkene stability rules.

Visualization of Isomer Stability

The following diagram illustrates the thermodynamic relationship and the steric clash driving the equilibrium toward TM1P.

Reactivity Profile

Cationic Polymerization (Dominant Pathway)

The vinyl group of TM1P is highly susceptible to electrophilic attack due to the electron-donating inductive effect of the alkyl groups. However, the steric bulk prevents effective coordination with bulky transition metals (Ziegler-Natta), making cationic polymerization the method of choice.

-

Mechanism: Protonation or Lewis acid complexation at the

terminus generates a tertiary carbocation at C2. This cation is stabilized by the adjacent methyl and neopentyl groups but is sterically shielded, requiring small counter-ions for propagation. -

Chain Transfer: A critical limitation is chain transfer to monomer (proton elimination), which limits molecular weight. Low temperatures (

C) are required to suppress this and favor propagation.

Radical Polymerization (Inefficient)

Radical polymerization is generally ineffective for TM1P due to degradative chain transfer .

-

Allylic Abstraction: The radical center on the growing chain abstracts an allylic hydrogen from the monomer (from the C3 methylene or C2-methyl).

-

Stable Radical Formation: This creates a sterically hindered allylic radical that is too stable to re-initiate polymerization efficiently, effectively terminating the chain.

Chemical Functionalization

-

Epoxidation: Reacts readily with mCPBA to form the epoxide.[1][2][3] The reaction is stereospecific (syn-addition).[3]

-

Hydroformylation: Reaction rates are significantly slower than linear alpha-olefins due to steric hindrance hindering the coordination of the rhodium catalyst. Bulky phosphite ligands are often required to improve activity.

Experimental Protocol: Cationic Polymerization

Objective: Controlled polymerization of TM1P to Polyisobutylene (PIB) analogs.

System:

Reagents & Equipment

-

Monomer: 2,4,4-Trimethyl-1-pentene (Dried over

, distilled). -

Co-initiator:

(1.0 M solution in -

Solvent:

/ Hexane (40/60 v/v, anhydrous). -

Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) (to scavenge protic impurities).

Step-by-Step Methodology

| Step | Action | Critical Parameter / Rationale |

| 1 | System Prep | Bake glassware at 120°C for 4h. Assemble under |

| 2 | Solvent Charge | Add 15 mL Hexane and 10 mL |

| 3 | Initiator Mix | Add TMPCl ( |

| 4 | Activation | Add |

| 5 | Propagation | Add TM1P monomer (2.0 mL) slowly via syringe pump. Maintain -78°C to suppress chain transfer. |

| 6 | Termination | After 2 hours, add 5 mL pre-chilled Methanol. Destroys the active cation immediately. |

| 7 | Purification | Precipitate polymer in excess Methanol. Dry under vacuum at 40°C. |

Mechanistic Workflow

The following diagram details the cationic pathway utilized in this protocol.

Stability & Handling Data

Storage Stability

TM1P is susceptible to autoxidation upon exposure to air, forming hydroperoxides at the allylic positions.

-

Mechanism: Radical abstraction of allylic H

Reaction with -

Prevention: Store under Nitrogen blanket. Add antioxidant (e.g., BHT 10-50 ppm) if downstream application permits.

Quantitative Properties[5]

| Property | Value | Relevance |

| Boiling Point | 101-102°C | Easy separation from solvent ( |

| Flash Point | -3.9°C | Highly Flammable - Requires grounding. |

| Density | 0.708 g/mL | Less dense than water; forms upper layer in extraction. |

| Isomer Purity | Typically ~75% TM1P | Commercial "Diisobutylene" is a mix. Distillation required for high purity. |

References

-

Thermodynamic Stability of Isomers: Karinen, R. S., et al. "Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes." Industrial & Engineering Chemistry Research, vol. 40, no. 4, 2001, pp. 1011-1015. Link

-

Cationic Polymerization Protocol: Wu, Y., et al. "Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms." Polymers, vol. 12, no. 1, 2020, p. 201. Link

-

Epoxidation Mechanism: "Epoxidation of Alkenes With m-CPBA." Master Organic Chemistry, 2025. Link

-

Autoxidation: Benoit, R., et al. "Autoxidation of terpenes... the case of limonene and

-pinene."[6] Atmospheric Chemistry and Physics, 2021.[6] Link

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. sciforum.net [sciforum.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ACPD - Autoxidation of terpenes, a common pathway in tropospheric and low temperature combustion conditions: the case of limonene and α-pinene [acp.copernicus.org]

A Quantum Mechanical Exploration of 2,4,4-Trimethyl-1-Pentene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Quantum Landscape of a Branched Alkene

2,4,4-Trimethyl-1-pentene, a significant isomer of diisobutylene, is a key component in various chemical processes, including as a reference compound in fuel research and a monomer in polymer synthesis. A thorough understanding of its molecular properties, reactivity, and spectroscopic signatures at a fundamental level is crucial for optimizing its applications and for the rational design of new chemical entities. Quantum mechanics provides the theoretical framework to elucidate these characteristics with high fidelity. This technical guide delves into the quantum mechanical studies of 2,4,4-trimethyl-1-pentene, offering a comprehensive overview of its electronic structure, conformational landscape, spectroscopic properties, and reactivity from a computational chemistry perspective. As a Senior Application Scientist, this guide emphasizes the causality behind methodological choices, ensuring a robust and validated approach to the computational study of this important branched alkene.

Part 1: The Foundation - Electronic Structure and Molecular Orbitals

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure of 2,4,4-trimethyl-1-pentene.

Computational Protocol for Electronic Structure Calculation

A reliable determination of the electronic properties begins with an accurate molecular geometry. The following protocol outlines a standard and validated workflow for this purpose:

-

Initial Structure Generation: A 3D model of 2,4,4-trimethyl-1-pentene is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

Caption: Workflow for calculating the electronic structure of 2,4,4-trimethyl-1-pentene.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy unoccupied orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For 2,4,4-trimethyl-1-pentene, the electron density of the HOMO is expected to be localized around the carbon-carbon double bond, reflecting its nucleophilic character. The LUMO, in turn, would also be centered around the double bond, indicating the site for potential nucleophilic attack.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

Part 2: Navigating the Conformational Maze - Conformational Analysis

The flexibility of single bonds in 2,4,4-trimethyl-1-pentene allows for the existence of multiple conformers, each with a distinct energy and geometry. A comprehensive conformational analysis is essential to identify the most stable conformer(s) that will be predominantly present and to understand the energetic barriers between them.

Protocol for Conformational Search and Analysis

A systematic exploration of the potential energy surface (PES) is necessary to locate all significant low-energy conformers.

-

Initial Conformational Search: A preliminary scan of the PES is performed by systematically rotating the key dihedral angles. For 2,4,4-trimethyl-1-pentene, the crucial rotations are around the C2-C3 and C3-C4 single bonds. This can be achieved using molecular mechanics methods, which are computationally less expensive for an initial broad search.

-

DFT Re-optimization: The low-energy conformers identified from the initial search are then re-optimized at a higher level of theory, such as DFT with the B3LYP functional and a larger basis set like 6-311+G(d,p), to obtain more accurate geometries and relative energies.

-

Transition State Search: To understand the dynamics of interconversion between conformers, transition state (TS) structures connecting the stable minima are located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed for each located transition state to confirm that it indeed connects the two desired conformers.

Caption: A comprehensive workflow for the conformational analysis of 2,4,4-trimethyl-1-pentene.

Key Conformers and Rotational Barriers

The conformational landscape of 2,4,4-trimethyl-1-pentene is primarily dictated by the steric interactions between the bulky tert-butyl group and the methyl groups attached to the double bond. The relative energies of the different conformers will determine their population at a given temperature, according to the Boltzmann distribution. The calculated rotational barriers provide insight into the flexibility of the molecule and the timescale of conformational interconversion.

Part 3: Deciphering Molecular Vibrations and Spectroscopic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Quantum mechanical calculations can accurately predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can predict chemical shifts with high accuracy.

Protocol for Vibrational and NMR Spectra Calculation

-

Optimized Geometry: The starting point for spectroscopic calculations is the optimized geometry of the most stable conformer(s) obtained from the conformational analysis.

-

Frequency Calculation: A harmonic frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)) yields the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. These calculations are typically performed at the DFT level of theory, often with a functional and basis set optimized for NMR predictions, such as mPW1PW91/6-311+G(2d,p). The calculated chemical shifts are then referenced against a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

| Spectroscopic Parameter | Computational Method | Significance |

| Vibrational Frequencies (IR/Raman) | Harmonic Frequency Calculation (DFT) | Identification of functional groups and molecular structure |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) Method (DFT) | Elucidation of the chemical environment of each nucleus |

Part 4: Predicting Chemical Behavior - Reactivity Analysis

The reactivity of 2,4,4-trimethyl-1-pentene is largely governed by the presence of the electron-rich carbon-carbon double bond. Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. Furthermore, computational studies can elucidate the mechanisms of specific reactions.

Conceptual DFT Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's overall reactivity.[1]

-

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

-

Chemical Hardness (η): Resistance to a change in electron distribution.

-

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

-

Global Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For 2,4,4-trimethyl-1-pentene, the carbon atoms of the double bond are expected to be the most reactive sites.

Elucidating Reaction Mechanisms: A Case Study of H and O(3P) Radical Reactions

A theoretical study on the abstraction and addition reactions of 2,4,4-trimethyl-1-pentene with H and O(3P) radicals provides valuable insights into its combustion chemistry.[2] The study employed high-level computational methods, including DLPNO–CCSD(T) and M06-2X, to calculate the potential energy surfaces for these reactions.[2]

The calculations revealed that for the reaction with H radicals, allylic H abstraction channels are dominant at higher temperatures, while the addition of the radical to the terminal carbon of the double bond is favored at lower temperatures.[2] This type of detailed mechanistic information is invaluable for developing accurate kinetic models for combustion processes.

Caption: A general workflow for the computational investigation of reaction mechanisms.

Conclusion

This technical guide has provided a comprehensive overview of the application of quantum mechanical methods to the study of 2,4,4-trimethyl-1-pentene. By employing a systematic and validated computational approach, researchers can gain deep insights into the electronic structure, conformational preferences, spectroscopic properties, and reactivity of this important molecule. The protocols and theoretical background presented herein serve as a robust foundation for future computational investigations, enabling a more profound understanding of its chemical behavior and facilitating the development of its diverse applications.

References

-

Yin, G., Li, X., Ku, J., Gao, Z., & Huang, Z. (2018). Theoretical Study of Abstraction and Addition Reactions of 2,4,4-Trimethyl-1-pentene with H and O(3P) Radical. Energy & Fuels, 32(11), 11977-11987. [Link]

-

Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. [Link]

-

Lokachari, N., Kukkadapu, G., Song, H., Vanhove, G., Lailliau, M., Dayma, G., ... & Curran, H. (2022). A comprehensive experimental and kinetic modeling study of di-isobutylene isomers: Part 1. Combustion and Flame, 242, 112128. [Link]

-

Lokachari, N., Kukkadapu, G., Song, H., Vanhove, G., Lailliau, M., Dayma, G., ... & Curran, H. (2022). A comprehensive experimental and kinetic modeling study of di-isobutylene isomers: Part 2. Combustion and Flame, 245, 112321. [Link]

-

NIST. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. In PubChem Compound Database. [Link]

-

SpectraBase. (n.d.). 2,4,4-Trimethyl-1-pentene. [Link]

-

xtb documentation. (2023). Exploration of the potential energy surface (PES). [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-593. [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 2,4,4-Trimethylpent-1-ene. [Link]

-

SIELC Technologies. (2018, February 16). 2,4,4-Trimethyl-1-pentene. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1). [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

Sources

Structural Dynamics and Reactivity of 2,4,4-Trimethyl-1-pentene: A Technical Analysis

Executive Summary & Industrial Context[1][2][3]

2,4,4-Trimethyl-1-pentene (CAS: 107-39-1), frequently designated as

For researchers in drug development and specialty chemicals, TMP-1 is not merely a gasoline additive precursor; it is a scaffold for introducing neo-structures into surfactants, plasticizers, and fragrance molecules. Its utility is defined by the competition between the kinetic

Molecular Architecture and Bonding

The reactivity of TMP-1 is dictated by the juxtaposition of an electron-rich double bond and a sterically demanding tert-butyl group.

2.1 Geometric and Electronic Features

-

Hybridization: The molecule contains two

hybridized carbons (C1 and C2) and six -

Steric Strain: The C3 methylene bridge connects a planar vinyl group to a bulky tert-butyl group. This creates significant steric crowding, preventing free rotation and shielding the "internal" face of the double bond.

-

Hyperconjugation: The C2-methyl group provides hyperconjugative stabilization to the alkene, but less so than the internal double bond of its isomer (TMP-2), making TMP-1 the kinetically favored product during synthesis but thermodynamically less stable.

2.2 Structural Data Summary

| Parameter | Value (Approx.) | Structural Implication |

| Bond Length (C=C) | 1.33 Å | Standard alkene reactivity, susceptible to electrophilic attack. |

| Bond Angle (C1-C2-C3) | ~122° | Expanded angle due to repulsion between C1-hydrogens and C3-methylene. |

| Dipole Moment | ~0.3 D | Weakly polar; solubility is limited to non-polar organic solvents. |

| LUMO Character | The primary site for nucleophilic attack (in specific conditions) or back-bonding in metal catalysis. |

Formation Mechanism: Acid-Catalyzed Dimerization

The synthesis of TMP-1 is a textbook example of cationic polymerization control. It occurs via the dimerization of isobutylene.[1][2][3] Understanding this mechanism is crucial for controlling the isomeric ratio (

The Mechanistic Pathway:

-

Protonation: Isobutylene is protonated by a Brønsted acid to form the tert-butyl cation.

-

Electrophilic Attack: The cation attacks a second isobutylene molecule, forming a C8 carbocation (2,4,4-trimethyl-2-pentyl cation).

-

Elimination (The Critical Step): The C8 cation loses a proton.

-

Loss of

(from the methyl group) -

Loss of

(from the methylene)

-

Visualization: Cationic Dimerization Pathway

Figure 1: Acid-catalyzed dimerization of isobutylene. The kinetic pathway favors TMP-1 due to the statistical probability of proton removal from the methyl groups (6H) vs. the methylene group (2H) and steric accessibility.

Reactivity Profile and Applications

The steric bulk of the tert-butyl group at the C4 position essentially blocks reactivity at one face of the molecule, forcing reactions to occur at the terminal C1 position or requiring forcing conditions.

4.1 Key Reactions

-

Hydroformylation (Oxo Process):

-

Reaction: TMP-1 + CO + H2

3,5,5-trimethylhexanal. -

Significance: This is a vital route to producing isononanol (INA), a plasticizer alcohol. The steric bulk favors the formation of the linear-type aldehyde (anti-Markovnikov addition relative to the catalyst center) because the branched metal-alkyl intermediate is energetically disfavored.

-

-

Epoxidation:

-

Reaction with peracids yields the epoxide, which is stable due to the shielding of the neopentyl group, making it a useful intermediate for ring-opening polymerization studies.

-

-

Hydrogenation:

-

Reduction of the double bond yields Isooctane (2,2,4-trimethylpentane), the standard reference for 100 octane number.

-

Visualization: Reactivity Flowchart

Figure 2: Primary chemical valorization pathways for TMP-1. Note the high selectivity required for the hydroformylation step.

Experimental Protocol: Structural Verification & Purity Assay

Objective: To verify the identity of a TMP-1 sample and quantify the ratio of

5.1 Spectroscopic Fingerprint Data

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1H | 0.92 | Singlet | 9H | |

| 1H | 1.78 | Singlet | 3H | |

| 1H | 1.98 | Singlet | 2H | |

| 1H | 4.64 | Singlet (fine split) | 1H | |

| 1H | 4.85 | Singlet (fine split) | 1H | |

| 13C | ~30.0 | - | - | |

| 13C | ~114.5 | - | - | Terminal |

| 13C | ~143.0 | - | - | Quaternary |

5.2 Protocol: Purity Assessment Workflow

Reagents:

-

Sample: 2,4,4-trimethyl-1-pentene (Technical grade).

-

Solvent: Deuterochloroform (

) with 0.05% TMS. -

Solvent (GC): n-Hexane (HPLC Grade).

Step-by-Step Methodology:

-

GC-FID Analysis (Isomer Ratio):

-

Preparation: Dilute 10

L of sample in 1.5 mL n-Hexane. -

Column: DB-1 or HP-5 (Non-polar capillary column, 30m x 0.25mm).

-

Method:

-

Injector: 200°C, Split ratio 50:1.

-

Oven: Hold 40°C for 2 min

Ramp 10°C/min to 150°C. -

Detector (FID): 250°C.

-

-

Analysis: TMP-1 elutes before TMP-2 (lower boiling point: 101°C vs 105°C). Calculate area % to determine isomeric purity.

-

-

NMR Structural Confirmation:

-

Preparation: Dissolve 20 mg of sample in 0.6 mL

. -

Acquisition: Run standard 1H NMR (16 scans).

-

Validation:

-

Verify the integral ratio of 9:3:2:2 .

-

Critical Check: Look for a quartet at ~5.2 ppm. Presence indicates contamination with TMP-2 (the internal alkene proton). Absence confirms high

-isomer purity.

-

-

References

-

NIST Chemistry WebBook. "1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1) Thermochemical Data." National Institute of Standards and Technology. [Link]

-

PubChem. "2,4,4-Trimethyl-1-pentene Compound Summary."[4] National Center for Biotechnology Information. [Link]

- Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry. Wiley-Interscience.

- Schulz, H., & Bohringer, W. (2000). "Structure and stability of diisobutenes." Fuel Processing Technology. (Analysis of thermodynamic equilibrium between TMP-1 and TMP-2).

Sources

Theoretical Investigation of 2,4,4-Trimethyl-1-Pentene Combustion

Content Type: Technical Whitepaper & Methodological Guide Subject: Computational Chemical Kinetics & Reaction Mechanism Generation[1]

Executive Summary

This guide details the theoretical framework for investigating the oxidation kinetics of 2,4,4-trimethyl-1-pentene (also known as

While the primary subject is high-temperature oxidation, the computational methodologies described herein—Density Functional Theory (DFT), Transition State Theory (TST), and Master Equation modeling—are foundational to both advanced propulsion engineering and small-molecule stability profiling in pharmaceutical development.[1]

Part 1: Molecular Architecture & Thermodynamic Foundation[1]

Structural Analysis & Reactive Sites

The combustion behavior of 2,4,4-trimethyl-1-pentene (

Key Reactive Sites:

-

Allylic Hydrogens (C3): The C-H bonds adjacent to the double bond are the weakest (

kcal/mol) due to resonance stabilization of the resulting radical. -

Primary Vinylic Hydrogens (C1): Strong bonds (

kcal/mol), difficult to abstract.[1] -

Tertiary Alkyl Group (C4): Sterically bulky, influencing the entropy of the system during collision.

Computational Methodology (The "Self-Validating" Protocol)

To ensure high-fidelity kinetic parameters, we employ a hierarchical computational approach.[1] This protocol minimizes error by cross-referencing low-cost geometry optimizations with high-level energy refinements.[1]

Workflow Protocol:

-

Conformational Search: Monte Carlo stochastic search to identify global minima.[1]

-

Geometry Optimization: DFT utilizing the M06-2X/6-311++G(d,p) functional.[1] M06-2X is selected for its superior performance in capturing dispersion forces in non-covalent interactions (critical for pre-reactive complexes).[1]

-

Energy Refinement: Single-point energy calculations using composite methods like CBS-QB3 or CCSD(T)/cc-pVTZ to achieve "chemical accuracy" (

kcal/mol). -

Kinetics: Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections.

Visualization: Computational Workflow

The following diagram illustrates the logical flow from quantum mechanics to kinetic modeling.

Caption: Hierarchical workflow for deriving ab initio rate constants, moving from electronic structure to pressure-dependent kinetic modeling.

Part 2: Primary Oxidation Pathways

The oxidation of 2,4,4-trimethyl-1-pentene proceeds through two competing initiating mechanisms: H-Atom Abstraction and OH-Radical Addition .[1]

Pathway A: H-Atom Abstraction (High Temperature)

At temperatures

-

Reaction:

[1] -

Significance: The resulting allylic radical is resonance-stabilized (delocalized unpaired electron), making this the fastest abstraction channel.

Pathway B: OH-Addition (Low/Intermediate Temperature)

At temperatures

-

Regioselectivity: Addition occurs preferentially at the terminal carbon (C1) to form the more stable tertiary radical at C2.

-

Waddington Mechanism: The resulting hydroxy-alkyl radical reacts with

, leading to a peroxy radical, which isomerizes and decomposes to form formaldehyde and 4,4-dimethyl-2-pentanone .[1]

Pathway C: Unimolecular Decomposition

Under pyrolytic conditions or extremely high temperatures, the molecule breaks apart before oxidizing.

-

Retro-Ene Reaction: A concerted mechanism yielding isobutene.[1]

Visualization: Reaction Network

This diagram details the competition between addition and abstraction.

Caption: Mechanistic bifurcation of DIB-1 oxidation. Note the temperature dependence switching the dominant pathway from Addition (Low T) to Abstraction (High T).

Part 3: Quantitative Data & Validation[2]

Key Kinetic Parameters

The following table summarizes the Arrhenius parameters (

| Reaction Pathway | A ( | n | Dominant Regime | |

| H-Abstraction (Allylic) | 2.1 | -580 | High Temp (>1000K) | |

| OH Addition (Terminal C) | 2.3 | -1200 | Low Temp (<700K) | |

| Unimolecular Decomp | 0.0 | 63,000 | Pyrolysis |

Note: Negative Activation Energy (

Experimental Validation Protocol

To validate the theoretical model, researchers must compare computed results against physical experiments.[1]

Protocol 1: Shock Tube (Ignition Delay Time)

-

Objective: Measure the time ($ \tau_{ign} $) from shock arrival to autoignition.

-

Setup: High-pressure shock tube (10–50 atm).

-

Metric: Plot

vs. -

Validation Criteria: The model must reproduce the NTC region curve slope. Discrepancies usually indicate errors in the low-temperature branching ratios (Pathway B).

Protocol 2: Rapid Compression Machine (RCM)

-

Objective: Validate low-temperature heat release.

-

Setup: Compressed to 10–30 bar at 600–900 K.

-

Relevance: Critical for understanding "knock" resistance in engines.[1]

Part 4: References

-

Metcalfe, W. K., et al. (2007).[1] "The development of a detailed chemical kinetic mechanism for diisobutylene and comparison to shock tube ignition times." Combustion and Flame.

-

Yin, G., et al. (2018).[1][2] "Theoretical Study of Abstraction and Addition Reactions of 2,4,4-Trimethyl-1-pentene with H and O(3P) Radical." Energy & Fuels.[1][2][3]

-

Hu, E., et al. (2013).[1] "Experimental and kinetic modeling study of 2,4,4-trimethyl-1-pentene ignition at high pressures." International Journal of Chemical Kinetics.

-

Lokachari, N., et al. (2023).[1] "A comprehensive experimental and kinetic modeling study of di-isobutylene isomers." Combustion and Flame.

-

NIST Chemistry WebBook. "2,4,4-Trimethyl-1-pentene Thermochemical Data."

Sources

Methodological & Application

cationic polymerization of 2,4,4-trimethyl-1-pentene initiation

Application Note & Protocol Guide

Topic: Cationic Polymerization of 2,4,4-Trimethyl-1-Pentene: A Deep Dive into Initiation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mastering the Cationic Initiation of a Branched Alkene

Cationic polymerization is a powerful chain-growth polymerization technique for monomers with electron-donating substituents, enabling the synthesis of a wide array of polymers.[1] Among these, 2,4,4-trimethyl-1-pentene (an isomer of diisobutylene) presents a unique and industrially relevant monomer. Its structure, derived from the dimerization of isobutylene, leads to polymers with a highly branched and well-defined architecture. However, the very nature of the carbocationic propagating species makes the reaction exceptionally rapid and susceptible to side reactions, such as chain transfer and termination.[2] Consequently, control over the initiation step is paramount to achieving polymers with desired molecular weights, low polydispersity, and specific end-group functionalities.

This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for the initiation of 2,4,4-trimethyl-1-pentene cationic polymerization. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the establishment of robust and reproducible polymerization systems, including conventional and living polymerization techniques.

Theoretical Framework: The Nuances of Carbocation Generation

The initiation of cationic polymerization involves the generation of a carbocation from the monomer, which then propagates by adding to subsequent monomer units. The stability of this carbocation and the nature of its associated counter-ion are the most critical factors dictating the course of the polymerization.[1][2] Monomers suitable for cationic polymerization must be nucleophilic and capable of forming a stable cation.[1]

Initiating Systems: A Comparative Overview

Two primary classes of initiators are employed for olefins like 2,4,4-trimethyl-1-pentene:

-

Protic (Brønsted) Acids: Strong acids like trifluoromethanesulfonic acid (TfOH) can directly protonate the alkene's double bond to generate the initiating carbocation.[3] The key challenge lies in the nucleophilicity of the resulting counter-ion (A⁻). A highly nucleophilic counter-ion can covalently bond with the propagating chain end, terminating the polymerization.[2]

-

Lewis Acids with a Co-initiator: This is the most common and versatile approach. Lewis acids such as titanium tetrachloride (TiCl₄), aluminum trichloride (AlCl₃), or boron trifluoride (BF₃) are not initiators on their own.[2][4] They require a source of protons (a protogen) or a carbocation (a cationogen) to begin the process.

-

Protogens (Co-initiators): Often, trace amounts of water or an alcohol act as the co-initiator. The Lewis acid complexes with the protogen, facilitating the release of a proton that initiates polymerization.[4][5]

-

Cationogens (Initiators): An alkyl halide, such as 2-chloro-2,4,4-trimethylpentane (TMPCl), can be used in conjunction with a Lewis acid.[3][6] The Lewis acid abstracts the halide, generating a carbocation that is structurally similar to the propagating species, leading to a more controlled initiation.[6]

-

The general mechanism of cationic polymerization is depicted below.

Caption: Step-by-step workflow from preparation to analysis.

Step-by-Step Methodology:

-

Preparation: In a glovebox under a dry nitrogen atmosphere, a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet is assembled.

-

Charging the Reactor: The reactor is charged with 60 mL of anhydrous n-hexane and 40 mL of anhydrous methyl chloride. The flask is then cooled to the target temperature (e.g., -80 °C) using a cryostat.

-

Addition of Reagents: Once the temperature is stable, 2,6-lutidine (e.g., to a final concentration of 12 mM) is added via syringe. This is followed by the addition of the monomer, 2,4,4-trimethyl-1-pentene (e.g., 5 mL). Finally, the initiator, TMPCl, is added (e.g., to a final concentration of 10 mM). The solution is stirred for 15 minutes to ensure homogeneity.

-

Initiation: Polymerization is initiated by the rapid addition of a pre-chilled solution of TiCl₄ in hexane (e.g., to a final concentration of 40 mM) via syringe. An immediate increase in viscosity is often observed.

-

Propagation: The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) while maintaining the temperature at -80 °C.

-

Termination: The polymerization is quenched by the rapid addition of 20 mL of pre-chilled, anhydrous methanol. T[3]his step immediately neutralizes the active cationic chain ends.

-

Polymer Isolation: The reaction mixture is poured into a large volume (e.g., 500 mL) of methanol to precipitate the polymer.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight. 9[6]. Characterization: The resulting polymer's number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) are determined by Gel Permeation Chromatography (GPC). The polymer structure and end-group functionality can be confirmed by ¹H NMR spectroscopy.

Data Interpretation and Troubleshooting

The success of the polymerization is primarily assessed by GPC analysis. In a successful living polymerization, the PDI should be low (typically < 1.5), and the experimentally determined molecular weight (Mₙ) should be close to the theoretical value calculated as follows:

Theoretical Mₙ = ( [Monomer] / [Initiator] ) × (Monomer Molecular Weight) + (Initiator Molecular Weight)

| Problem | Potential Cause(s) | Solution(s) |

| No or Low Polymer Yield | Inactive initiator/co-initiator; Presence of excessive terminating impurities (e.g., water). | Use freshly purified reagents; Ensure rigorous drying of all glassware and solvents. |

| High Polydispersity (PDI > 2.0) | Presence of protic impurities causing uncontrolled initiation; Chain transfer reactions occurring. | Add or increase the concentration of a proton trap (2,6-lutidine); Ensure the reaction temperature is sufficiently low. |

| Bimodal GPC Trace | Two distinct initiation events (e.g., from the desired initiator and an impurity); Incomplete or slow initiation. | Improve purification of reagents; Ensure rapid and efficient mixing upon addition of the co-initiator. |

| Mₙ Lower than Theoretical | Chain transfer to monomer or solvent; Presence of impurities that act as chain transfer agents. | Lower the reaction temperature; Use a less reactive solvent if possible; Check monomer purity. |

Conclusion

The initiation of cationic polymerization for 2,4,4-trimethyl-1-pentene is a process that demands precision and a thorough understanding of the underlying chemical mechanisms. By carefully selecting the initiating system—with living polymerization systems like TMPCl/TiCl₄ offering the highest degree of control—and by maintaining scrupulously anhydrous and low-temperature conditions, it is possible to synthesize well-defined poly(2,4,4-trimethyl-1-pentene). The protocols and theoretical insights provided in this guide serve as a robust foundation for researchers aiming to harness the power of cationic polymerization for the creation of advanced polymer architectures.

References

-

Wikipedia. Cationic polymerization. Wikipedia. Available at: [Link].

-

Kostjuk, S. V., et al. (2019). Cationic Polymerization of Isobutylene and C4 Mixed Feed Using Complexes of Lewis Acids with Ethers: A Comparative Study. Macromolecular Chemistry and Physics, 220(16), 1900226. Available at: [Link].

-

Hammond, P. (2006). Cationic Polymerization. 10.569 Synthesis of Polymers, Fall 2006. MIT OpenCourseWare. Available at: [Link].

-

ResearchGate. (2025). Cationic Polymerization of Isobutylene by Complexes of Alkylaluminum Dichlorides with Diisopropyl Ether: An Activating Effect of Water. ResearchGate. Available at: [Link].

-

Cui, X., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers, 12(1), 193. Available at: [Link].

-

ResearchGate. (n.d.). Kinetic Model for the Etherification of 2,4,4Trimethyl1-pentene and 2,4,4Trimethyl2-pentene with Methanol. ResearchGate. Available at: [Link].

-

Wikipedia. Living cationic polymerization. Wikipedia. Available at: [Link].

-

ResearchGate. (n.d.). Method for initiating cationic polymerization of isobutylene by AlCl3. ResearchGate. Available at: [Link].

-

Greena's Chemistry Class. (2020). Mechanism of Cationic Polymerization. YouTube. Available at: [Link].

-

Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Chemistry LibreTexts. Available at: [Link].

-

Chemistry LibreTexts. (2023). 11.5.2.5: Living Cationic Polymerization. Chemistry LibreTexts. Available at: [Link].

-

Kostjuk, S. V., et al. (2018). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry, 9(4), 453-461. Available at: [Link].

Sources

- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Quantification of 2,4,4-Trimethyl-1-Pentene in Gasoline Blends

Abstract

This application note provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 2,4,4-trimethyl-1-pentene, a significant olefinic component, in complex gasoline matrices. The methodologies detailed herein are designed for researchers, quality control chemists, and professionals in the petroleum industry. We will delve into the rationale behind method selection, with a primary focus on Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are benchmark techniques for detailed hydrocarbon analysis.[1][2][3] This document outlines complete, step-by-step protocols, discusses method validation in accordance with industry standards, and presents a comparative overview of analytical techniques.

Introduction: The Significance of 2,4,4-Trimethyl-1-Pentene in Gasoline

Gasoline is a highly complex mixture of over 500 hydrocarbons, including alkanes, alkenes (olefins), and aromatic compounds.[4] The precise composition of gasoline is critical as it dictates key performance characteristics such as octane rating and affects engine performance and environmental emissions. 2,4,4-trimethyl-1-pentene, an isomer of diisobutylene, is a notable olefin found in gasoline, often as a product of alkylation or dimerization processes in refineries.

The quantification of specific olefins like 2,4,4-trimethyl-1-pentene is crucial for several reasons:

-

Regulatory Compliance: Environmental regulations often limit the total olefin content in gasoline due to their potential to form ground-level ozone and other secondary pollutants.[5]

-

Fuel Stability: Olefins can be less stable than their paraffinic counterparts and can contribute to the formation of gums and deposits in fuel systems.[5]

-

Process Optimization: Monitoring the concentration of specific isomers provides valuable feedback for optimizing refinery processes to produce high-quality gasoline blends.

This guide will provide the necessary technical details to establish a robust and reliable analytical workflow for the quantification of 2,4,4-trimethyl-1-pentene in spark-ignition engine fuels.